

# Application Notes and Protocols: JNJ-6379 Cell-Based Assay in HepG2.117 Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-6379**

Cat. No.: **B1574635**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

JNJ-56136379 (also known as **JNJ-6379** or Bersacapavir) is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in preclinical and clinical studies.<sup>[1][2]</sup> This document provides detailed application notes and protocols for performing cell-based assays with **JNJ-6379** in the HepG2.117 cell line, a valuable in vitro model for studying HBV replication and screening antiviral compounds.

The HepG2.117 cell line is a stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.<sup>[3]</sup> Removal of doxycycline from the culture medium induces HBV pre-genomic RNA (pgRNA) transcription, leading to viral replication, capsid assembly, and DNA synthesis.<sup>[3]</sup> This inducible system provides a robust and reproducible platform for evaluating the efficacy of anti-HBV compounds like **JNJ-6379**.

**JNJ-6379** exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.<sup>[1][4]</sup> Its primary mechanism involves accelerating the kinetics of capsid assembly, which prevents the encapsidation of the viral polymerase and pgRNA, resulting in the formation of empty, non-infectious capsids.<sup>[1][5]</sup> The secondary mechanism involves the inhibition of de novo covalently closed circular DNA (cccDNA) formation, a critical step in establishing and maintaining chronic HBV infection.<sup>[1][6]</sup>

## Quantitative Data Summary

The antiviral activity of **JNJ-6379** in HepG2.117 cells and other relevant systems has been quantified in several studies. The following tables summarize the key efficacy data for **JNJ-6379** and comparator compounds.

Table 1: In Vitro Antiviral Activity of **JNJ-6379** in HepG2.117 Cells[1][7]

| Compound                    | EC50 (nM) | EC90 (nM) |
|-----------------------------|-----------|-----------|
| JNJ-6379                    | 54        | 226       |
| JNJ-6379 (+40% Human Serum) | 205       | 842       |
| BAY41-4109 (CAM-A)          | 69        | -         |
| JNJ-632 (CAM-N)             | 415       | -         |
| AT-130 (CAM-N)              | 1540      | -         |

EC50: 50% effective concentration; EC90: 90% effective concentration. Values are medians.

Table 2: Antiviral Activity of **JNJ-6379** in HBV-Infected Primary Human Hepatocytes (PHHs)[1][7]

| Parameter             | EC50 (nM) |
|-----------------------|-----------|
| Extracellular HBV DNA | 93        |
| Intracellular HBV RNA | 876       |

EC50 values are medians.

## Signaling Pathways and Mechanism of Action

**JNJ-6379**'s dual mechanism of action is a key attribute that differentiates it from other anti-HBV agents such as nucleos(t)ide analogs. The following diagram illustrates the points of intervention of **JNJ-6379** in the HBV life cycle.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line HepG2.117 (CVCL\_A5AX) [cellosaurus.org]
- 4. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of JNJ-56136379, a Novel HBV Capsid Assembly Modulator, in Non-cirrhotic, Treatment-naïve Patients with Chronic Hepatitis B. [natap.org]
- 7. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-6379 Cell-Based Assay in HepG2.117 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574635#jnj-6379-cell-based-assay-in-hepg2-117-cells>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)